molecular formula C15H13Cl2N5S B12034445 2-(5-((2,4-Dichlorobenzyl)thio)-4-ethyl-4H-1,2,4-triazol-3-yl)pyrazine CAS No. 573940-77-9

2-(5-((2,4-Dichlorobenzyl)thio)-4-ethyl-4H-1,2,4-triazol-3-yl)pyrazine

Cat. No.: B12034445
CAS No.: 573940-77-9
M. Wt: 366.3 g/mol
InChI Key: BTDLHIYCCJPRFY-UHFFFAOYSA-N
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Description

2-(5-((2,4-Dichlorobenzyl)thio)-4-ethyl-4H-1,2,4-triazol-3-yl)pyrazine is a synthetic organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a pyrazine ring substituted with a 1,2,4-triazole moiety, which is further functionalized with a 2,4-dichlorobenzylthio group and an ethyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

The synthesis of 2-(5-((2,4-Dichlorobenzyl)thio)-4-ethyl-4H-1,2,4-triazol-3-yl)pyrazine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2,4-dichlorobenzyl chloride with sodium thiolate to form the corresponding thioether. This intermediate is then reacted with 4-ethyl-4H-1,2,4-triazole-3-thiol in the presence of a base to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and may require heating to facilitate the reaction .

Chemical Reactions Analysis

2-(5-((2,4-Dichlorobenzyl)thio)-4-ethyl-4H-1,2,4-triazol-3-yl)pyrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce any reducible functional groups present in the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorobenzyl moiety, where the chlorine atoms can be replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: The thioether linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding thiol and alcohol.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(5-((2,4-Dichlorobenzyl)thio)-4-ethyl-4H-1,2,4-triazol-3-yl)pyrazine involves its interaction with specific molecular targets within bacterial cells. The compound is believed to inhibit key enzymes involved in bacterial metabolism, leading to the disruption of essential cellular processes and ultimately causing cell death. The presence of the 2,4-dichlorobenzylthio group enhances the compound’s ability to penetrate bacterial cell membranes and reach its intracellular targets .

Comparison with Similar Compounds

2-(5-((2,4-Dichlorobenzyl)thio)-4-ethyl-4H-1,2,4-triazol-3-yl)pyrazine can be compared with other triazole derivatives, such as:

The unique combination of the pyrazine and triazole rings, along with the 2,4-dichlorobenzylthio group, distinguishes this compound from other similar compounds, contributing to its distinct chemical and biological properties.

Properties

CAS No.

573940-77-9

Molecular Formula

C15H13Cl2N5S

Molecular Weight

366.3 g/mol

IUPAC Name

2-[5-[(2,4-dichlorophenyl)methylsulfanyl]-4-ethyl-1,2,4-triazol-3-yl]pyrazine

InChI

InChI=1S/C15H13Cl2N5S/c1-2-22-14(13-8-18-5-6-19-13)20-21-15(22)23-9-10-3-4-11(16)7-12(10)17/h3-8H,2,9H2,1H3

InChI Key

BTDLHIYCCJPRFY-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC2=C(C=C(C=C2)Cl)Cl)C3=NC=CN=C3

Origin of Product

United States

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